6-Chloroquinoline-3-carboxylic acid
Overview
Description
6-Chloroquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C10H6ClNO2. This compound is characterized by a chloro substituent at the 6th position and a carboxylic acid group at the 3rd position of the quinoline ring. Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science .
Mechanism of Action
Target of Action
Quinoline derivatives have been studied as inhibitors of protein kinase ck2 , suggesting that 6-Chloroquinoline-3-carboxylic acid may also interact with this enzyme. Protein kinase CK2 plays a major role in various cellular processes, including cell growth and proliferation, and is associated with a range of diseases when dysregulated .
Mode of Action
If it acts similarly to other quinoline derivatives, it may inhibit protein kinase CK2, thereby affecting the phosphorylation of various proteins and influencing cellular processes .
Biochemical Pathways
If it inhibits protein kinase ck2 like other quinoline derivatives, it could impact multiple pathways given the enzyme’s broad substrate specificity .
Result of Action
If it acts as an inhibitor of protein kinase CK2, it could potentially influence a variety of cellular processes, including cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
6-Chloroquinoline-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with protein kinase CK2, an enzyme involved in various cellular processes, including cell cycle regulation and apoptosis . The interaction between this compound and CK2 results in the inhibition of the enzyme’s activity, which can lead to altered cellular functions.
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways and gene expression . It can also affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways. These effects highlight the potential of this compound as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the active site of protein kinase CK2, leading to enzyme inhibition . This binding interaction disrupts the enzyme’s normal function, resulting in changes in gene expression and cellular processes. Additionally, this compound may interact with other proteins and enzymes, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of enzyme activity and altered cellular functions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth in cancer models . At high doses, it can cause toxic or adverse effects, including damage to normal tissues and organs. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the tricarboxylic acid (TCA) cycle, leading to changes in energy production and cellular metabolism. These interactions highlight the compound’s potential impact on metabolic processes and its therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles, where it exerts its biochemical effects. For example, it may localize to the nucleus to interact with nuclear proteins or to the mitochondria to influence metabolic processes. Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloroquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Vilsmeier-Haack reaction, where acetanilide derivatives are cyclized using phosphorus oxychloride in dimethylformamide at elevated temperatures . Another approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of halogenated quinoline derivatives is carried out using suitable nucleophiles .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow processes. These methods optimize reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Chloroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form quinoline-3-carboxylic acid derivatives or reduced to form corresponding alcohols.
Coupling Reactions: The compound can participate in coupling reactions with aryl or alkyl halides in the presence of palladium catalysts to form biaryl or alkyl-quinoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, phenylacetylene, and triphenylphosphine are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Coupling Reactions: Palladium catalysts, such as palladium on carbon, are used along with bases like triethylamine.
Major Products:
Substitution Reactions: Products include various substituted quinoline derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Coupling Reactions: Products include biaryl or alkyl-quinoline derivatives.
Scientific Research Applications
6-Chloroquinoline-3-carboxylic acid has numerous applications in scientific research:
Comparison with Similar Compounds
- 7-Chloroquinoline-3-carboxylic acid
- 4,6-Dichloroquinoline-3-carboxylic acid ethyl ester
- 8-Chloroquinoline-2,3-dicarboxylic acid diethyl ester
- 6-Bromo-2-chloroquinoline-3-carboxaldehyde
Comparison: 6-Chloroquinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other chloroquinoline derivatives, it exhibits different reactivity and selectivity in chemical reactions, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-chloroquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQIRJWFRMCAID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557846 | |
Record name | 6-Chloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118791-14-3 | |
Record name | 6-Chloroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40557846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 118791-14-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of synthesizing novel 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives?
A1: While the paper focuses primarily on the synthesis method, the significance lies in the potential of these derivatives. 6-Chloroquinoline-3-carboxylic acid serves as a scaffold in various pharmaceutical compounds. By introducing a benzo(naphtho)furan moiety, the researchers aimed to modify the parent compound's properties, potentially leading to improved pharmacological activity, altered target selectivity, or enhanced pharmacokinetic profiles. This synthesis paves the way for further investigation into the biological activities of these novel derivatives.
Q2: What is the main takeaway from the research regarding the synthesis of these derivatives?
A: The researchers successfully developed a facile and efficient method for synthesizing 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives []. They utilized an ultrasound-assisted three-step one-pot reaction, which offers advantages such as reduced reaction time, milder conditions, and potentially higher yields compared to conventional multi-step synthesis. This method provides a valuable tool for accessing a library of these derivatives for further biological evaluation and drug discovery efforts.
Q3: How were the synthesized compounds characterized?
A: The researchers confirmed the structures of the newly synthesized 2-(benzo(naphtho)furan-2-yl)-6-chloroquinoline-3-carboxylic acid derivatives using a combination of spectroscopic techniques. These included infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (H NMR), carbon-13 nuclear magnetic resonance spectroscopy (C NMR), and high-resolution mass spectrometry (HRMS) []. These techniques provided complementary information about the functional groups, connectivity, and molecular weight of the synthesized compounds, confirming their intended structures.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.